molecular formula C10H12N2O B2576686 Pyridin-4-yl(pyrrolidin-1-yl)methanone CAS No. 86542-83-8

Pyridin-4-yl(pyrrolidin-1-yl)methanone

Cat. No.: B2576686
CAS No.: 86542-83-8
M. Wt: 176.219
InChI Key: CYUWSNKINXEYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-yl(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    Pyridin-4-yl(pyrrolidin-1-yl)methanone is used in the synthesis of various derivatives. For example, its reaction with aryl Grignard reagents leads to the formation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which have potential applications in organic chemistry (Kobayashi et al., 2011).

  • Complex Formation for Biological Screening

    Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives have been synthesized and show promising antibacterial and antifungal activities, indicating potential in drug development (Singh et al., 2016).

  • Structural Analysis

    Crystallographic studies of compounds containing pyrrolidin-1-yl)methanone structures provide insights into their molecular configuration and potential interactions in chemical processes (Butcher et al., 2006).

Biological and Pharmacological Research

  • Antimicrobial Activity

    Several derivatives of this compound have been synthesized and shown to possess antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2012).

  • Potential in Treating Diabetes

    A derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent inhibitor for the treatment of type 2 diabetes, demonstrating the therapeutic applications of these compounds (Ammirati et al., 2009).

Chemical Properties and Analysis

  • DFT Studies and Structural Analyses

    Detailed studies involving density functional theory (DFT) and X-ray diffraction have been conducted on pyrrolidin-1-yl)methanone derivatives to understand their molecular structures and physicochemical properties, contributing to the field of material science and molecular engineering (Huang et al., 2021).

  • Novel Synthesis Methods

    Innovative synthesis methods, such as microwave-assisted synthesis, have been employed to create derivatives of this compound, which could revolutionize the efficiency of producing these compounds (Ravula et al., 2016).

Future Directions

The pyrrolidine ring, a key component of Pyridin-4-yl(pyrrolidin-1-yl)methanone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

pyridin-4-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUWSNKINXEYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.